Lipophilicity Differentiation: Pivaloyl Group Elevates LogP by Approximately 0.64 Units Versus Propanoyl Analog
1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1341342-33-3) exhibits a calculated LogP of 0.6257, which is approximately 0.64 log units higher than its closest acyl analog, 1-(3-hydroxypyrrolidin-1-yl)propan-1-one (CAS 1344224-72-1, LogP -0.0104) . This difference arises from the replacement of the propanoyl methyl group with the bulkier tert-butyl moiety of the pivaloyl group, which increases hydrophobic surface area while maintaining the same hydrogen-bonding capacity. The elevated LogP predicts enhanced membrane permeability and altered tissue distribution, directly relevant for medicinal chemistry campaigns where fine-tuning lipophilicity within a narrow window is critical for balancing potency with ADME properties [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.6257 (CAS 1341342-33-3) |
| Comparator Or Baseline | 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one (CAS 1344224-72-1): LogP = -0.0104 |
| Quantified Difference | ΔLogP ≈ +0.64 units (approximately 4.4-fold higher partition coefficient) |
| Conditions | Calculated LogP values reported by commercial vendor (Leyan); same computational method applied to both compounds |
Why This Matters
A 0.64 LogP unit increase represents a significant shift in lipophilicity that can affect oral bioavailability, metabolic clearance, and off-target binding, making compound 1341342-33-3 the preferred choice when higher membrane permeability is desired within the 3-hydroxypyrrolidine amide series.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. Reviews the impact of logP changes on ADME properties and compound quality metrics. View Source
